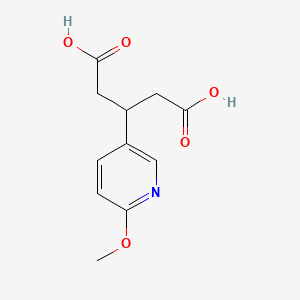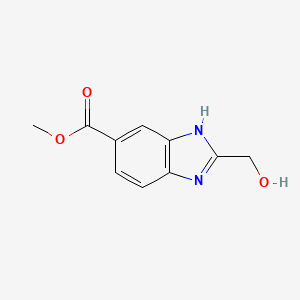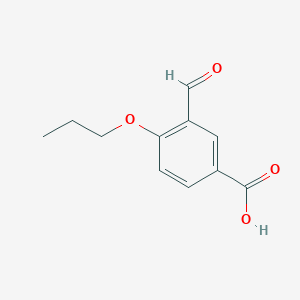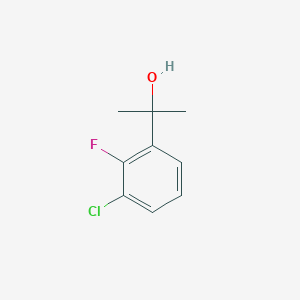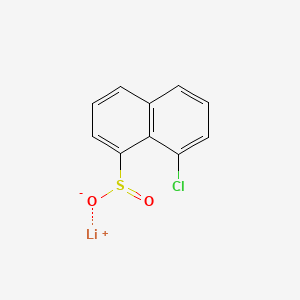
Lithium(1+)8-chloronaphthalene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)8-chloronaphthalene-1-sulfinate is an organosulfur compound that features a lithium ion coordinated to an 8-chloronaphthalene-1-sulfinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+)8-chloronaphthalene-1-sulfinate typically involves the sulfonation of 8-chloronaphthalene followed by lithiation. A common method includes:
Sulfonation: 8-chloronaphthalene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 1-position, forming 8-chloronaphthalene-1-sulfonic acid.
Lithiation: The sulfonic acid derivative is then neutralized with lithium hydroxide or lithium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfone derivatives.
Reduction: Reduction of the sulfonate group can lead to the formation of thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: 8-chloronaphthalene-1-sulfone.
Reduction: 8-chloronaphthalene-1-thiol or 8-chloronaphthalene-1-sulfide.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in transition metal catalysis for organic transformations.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structural features.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Battery Technology: Investigated for use in lithium-sulfur batteries due to its ability to stabilize polysulfides and improve battery performance.
Mécanisme D'action
The mechanism by which lithium(1+)8-chloronaphthalene-1-sulfinate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In battery technology, it helps in the stabilization of polysulfides, thereby enhancing the efficiency and lifespan of lithium-sulfur batteries .
Comparaison Avec Des Composés Similaires
- Lithium(1+)8-bromonaphthalene-1-sulfinate
- Lithium(1+)8-fluoronaphthalene-1-sulfinate
- Lithium(1+)8-methylnaphthalene-1-sulfinate
Comparison: Lithium(1+)8-chloronaphthalene-1-sulfinate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic and steric properties, affecting its suitability for specific applications.
Propriétés
Formule moléculaire |
C10H6ClLiO2S |
|---|---|
Poids moléculaire |
232.6 g/mol |
Nom IUPAC |
lithium;8-chloronaphthalene-1-sulfinate |
InChI |
InChI=1S/C10H7ClO2S.Li/c11-8-5-1-3-7-4-2-6-9(10(7)8)14(12)13;/h1-6H,(H,12,13);/q;+1/p-1 |
Clé InChI |
BZZUDDMNBUKMAJ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC2=C(C(=C1)S(=O)[O-])C(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


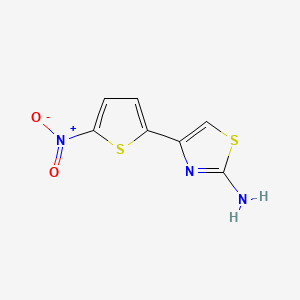
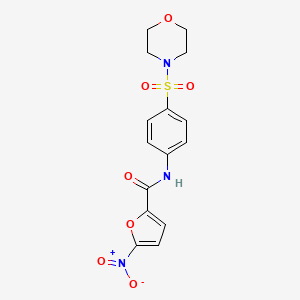
![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)

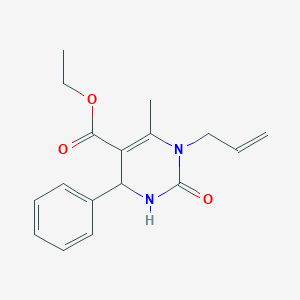
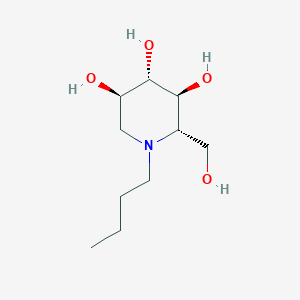
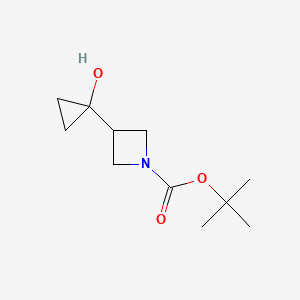
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide](/img/structure/B13584650.png)
